(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronsäure

Übersicht

Beschreibung

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H9BN2O3 and its molecular weight is 203.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Forschung

Der 1,3,4-Oxadiazol-Rest ist für sein Potenzial in der Antikrebsaktivität bekannt. Derivate, die diesen Rest enthalten, wurden synthetisiert und auf ihre antiproliferativen Eigenschaften untersucht . Das Vorhandensein der Boronsäuregruppe in der Verbindung kann ihre Interaktion mit biologischen Zielmolekülen weiter verbessern und sie zu einem wertvollen Gerüst für die Entwicklung neuer Antikrebsmittel machen.

Antimikrobielle Anwendungen

Verbindungen mit der 1,3,4-Oxadiazol-Struktur haben eine signifikante antimikrobielle Aktivität gegen verschiedene Bakterien- und Pilzstämme gezeigt . Die Boronsäurekomponente könnte verwendet werden, um die Wechselwirkung der Verbindung mit mikrobiellen Enzymen zu modifizieren, was möglicherweise zur Entwicklung neuer antimikrobieller Mittel führt.

Antioxidatives Potenzial

Die Forschung zeigt, dass 1,3,4-Oxadiazol-Derivate antioxidative Eigenschaften aufweisen können . Dies deutet darauf hin, dass „2-(3-Boronophenyl)-5-Methyl-1,3,4-Oxadiazol“ als Antioxidans untersucht werden könnte, was für die Bekämpfung von oxidativen Stress-bedingten Krankheiten entscheidend ist.

Enzymhemmung

Es ist bekannt, dass Boronsäuren mit Enzymen interagieren und oft als Inhibitoren wirken . Diese Eigenschaft kann bei der Gestaltung von Enzyminhibitoren genutzt werden, die verwendet werden könnten, um verschiedene Stoffwechselstörungen zu untersuchen oder zu behandeln.

Fluoreszierende Sonden und Marker

Die Boronsäuregruppe hat Anwendungen bei der Synthese fluoreszierender Sonden gefunden, da sie unter physiologischen Bedingungen an Diole binden kann . Diese Eigenschaft macht sie zu einem Kandidaten für die Entwicklung neuer fluoreszierender Marker für die biologische Bildgebung und Diagnostik.

Polymersynthese

Boronsäuren, einschließlich Derivaten wie „2-(3-Boronophenyl)-5-Methyl-1,3,4-Oxadiazol“, können in der Polymersynthese verwendet werden . Sie können als Katalysatoren oder Reagenzien bei der Bildung von Polymeren mit bestimmten Eigenschaften fungieren, die in der Materialwissenschaft Anwendung finden können.

Katalysator für die organische Synthese

Der Boronsäure-Rest wird häufig als Katalysator in organischen Synthesen eingesetzt . Er kann verschiedene chemische Umwandlungen erleichtern, was ihn zu einem wertvollen Werkzeug in der synthetischen Chemie macht.

Wirkmechanismus

Target of Action

Boronic acids are known to interact with enzymes within the body, potentially influencing their activity . Notably, this compound is known to engage with proteins, suggesting that such interactions may impact the functionality of enzymes involved in metabolic processes .

Mode of Action

It is currently believed to interact with enzymes within the body, potentially influencing their activity . There is evidence to suggest that (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid interacts with cell membranes, potentially influencing the transport of molecules into and out of cells .

Biochemical Pathways

Boronic acids are known to be involved in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements for optimal bioavailability.

Result of Action

It is known that boronic acids can influence the activity of enzymes and the functionality of proteins , which could potentially lead to various downstream effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Other environmental factors such as pH and the presence of other substances could also potentially influence the compound’s action.

Biologische Aktivität

(3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, with the CAS number 913836-04-1, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

- Molecular Formula : C9H9BN2O3

- Molecular Weight : 203.99 g/mol

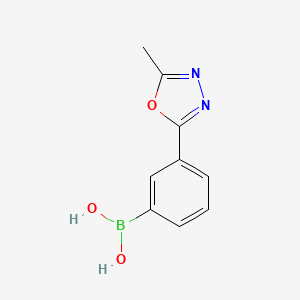

- Structure : The compound features a boronic acid moiety attached to a phenyl group substituted with a 5-methyl-1,3,4-oxadiazole ring.

Synthesis

The synthesis of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid typically involves the reaction of appropriate boronic acid precursors with 5-methyl-1,3,4-oxadiazole derivatives. Precise synthetic routes vary, but they often utilize methods such as Suzuki coupling or direct boronation techniques.

Antibacterial Activity

Research has shown that compounds containing the oxadiazole nucleus exhibit notable antibacterial properties. For instance, studies have reported the synthesis of similar oxadiazole derivatives and their evaluation against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | E. coli, K. pneumoniae | 50–200 μg/mL |

| (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid | Staphylococcus aureus | TBD |

The specific antibacterial activity of (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid remains to be fully characterized in peer-reviewed studies but is anticipated based on related compounds.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For example:

- A study on structurally similar compounds demonstrated significant inhibitory effects on various cancer cell lines (e.g., MDA-MB-231), with IC50 values in the low micromolar range.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Similar oxadiazole derivative | MDA-MB-231 | 0.126 |

| Control compound | MCF10A (non-cancerous) | 2.5 |

These findings suggest that (3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid may possess similar anticancer properties.

The biological activity of boronic acids often relates to their ability to interact with enzymes and proteins through reversible covalent bonding. In particular:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasome activity by binding to the active site.

- Regulation of Signaling Pathways : Compounds like this can modulate pathways involved in cell proliferation and apoptosis.

Case Studies

One notable case study involved the evaluation of a series of oxadiazole derivatives for their anti-inflammatory and anticancer activities. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the oxadiazole ring significantly influenced biological outcomes.

Eigenschaften

IUPAC Name |

[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJXMCCAPBQQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NN=C(O2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657188 | |

| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-04-1 | |

| Record name | [3-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.